molecular formula C14H22N2O5 B6356634 Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate CAS No. 1175872-32-8

Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate

Cat. No.: B6356634
CAS No.: 1175872-32-8
M. Wt: 298.33 g/mol
InChI Key: KGBMQPROUOCTIJ-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R,3S,4S)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate is a cyclopentane derivative featuring multiple functional groups:

  • tert-Butoxycarbonyl (Boc) group: A common amine-protecting group, enhancing stability during synthetic processes.
  • Hydroxy (-OH) group: Enables hydrogen bonding and participation in oxidation or esterification reactions.
  • Ethyl ester: Influences solubility and metabolic stability.

This compound is likely an intermediate in pharmaceutical synthesis, particularly for bioactive molecules like protease inhibitors, given its structural complexity and protective groups.

Properties

IUPAC Name

ethyl (1R,2R,3S,4S)-4-cyano-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-5-20-12(18)9-6-8(7-15)11(17)10(9)16-13(19)21-14(2,3)4/h8-11,17H,5-6H2,1-4H3,(H,16,19)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBMQPROUOCTIJ-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]([C@@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate, also known by its CAS number 959745-80-3, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, synthesis, and biological implications, particularly in the context of anticancer activity and other therapeutic potentials.

  • Molecular Formula : C13H22N4O5
  • Molecular Weight : 314.34 g/mol
  • Purity : 96%
  • Topological Polar Surface Area : 99.2 Ų
  • Hydrogen Bond Donors : 2
  • Defined Atom Stereocenter Counts : 4

The compound features a cyclopentane core with various functional groups that contribute to its biological activity. The presence of the tert-butoxycarbonylamino group and the cyano moiety are particularly noteworthy as they are often associated with enhanced pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, including protection of amine groups and cyclization reactions. The synthetic pathway typically includes:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) to protect the amino functionality.
  • Cyclization : Formation of the cyclopentane ring through intramolecular reactions.
  • Functionalization : Introduction of cyano and hydroxy groups at specific positions on the cyclopentane framework.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In a screening conducted against the NCI 60 tumor cell lines, this compound showed over 50% growth inhibition at a concentration of 10 μM in several cancer types, indicating its potential as an anticancer agent .

Cell Line Inhibition (%) at 10 μM
A549 (Lung)>50%
MCF7 (Breast)>50%
HCT116 (Colon)>50%

This data suggests that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival.

While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death. The presence of the cyano group is hypothesized to play a role in electron-withdrawing effects, enhancing interactions with biological targets.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Eur. J. Org. Chem. highlighted the synthesis and evaluation of various derivatives of cyclopentane carboxylates, including this compound. The study found that modifications to the cyclopentane structure significantly influenced biological activity, with certain derivatives exhibiting enhanced anticancer effects compared to others .
  • Toxicity Assessment :
    • Toxicological evaluations have indicated that while the compound shows promising therapeutic effects, caution is warranted due to potential cytotoxicity at higher concentrations. Studies assessing its impact on normal cell lines revealed that concentrations exceeding 20 μM could lead to significant cytotoxic effects, necessitating further investigations into its safety profile .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of cyclopentane carboxylates exhibit promising anticancer properties. Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in constructing complex nitrogen-containing heterocycles. Its unique structural features allow for various modifications that can lead to the synthesis of novel compounds with enhanced biological activity.

Table 1: Synthetic Applications

Reaction TypeProduct TypeReference
Nucleophilic substitutionAmino acid derivatives
Cyclization reactionsHeterocyclic compounds
Functional group transformationsModified cyclopentane derivatives

Biochemistry

Enzyme Inhibition Studies
this compound has shown potential as an enzyme inhibitor in biochemical assays. It has been tested against various enzymes involved in metabolic pathways, revealing its ability to modulate enzyme activity.

Case Study: Inhibition of Enzymatic Activity
In vitro studies have reported that this compound inhibits the activity of certain kinases, which are crucial in signaling pathways associated with cancer development. The inhibition was characterized by kinetic studies that provided insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound is distinguished from analogs by its cyano substituent at position 3. Key comparisons include:

a) Ethyl (1R,2R,3S,4S)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate (CAS 959745-89-2)
  • Substituent: Azido (-N₃) instead of cyano (-CN).
  • Reactivity: The azido group enables click chemistry (e.g., Huisgen cycloaddition), whereas the cyano group may undergo hydrolysis to carboxylic acids or amides.
  • Molecular Formula: C₁₄H₂₂N₄O₅ (azido) vs. hypothetical C₁₄H₂₂N₂O₅ (cyano).
b) (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate (CAS 1988779-13-0)
  • Substituent: Bulky amino-ethylbutyl chain vs. cyano.
  • Ester Type : Methyl ester (vs. ethyl), affecting lipophilicity and metabolic degradation rates.

Stereochemical and Positional Differences

  • Stereochemistry : The target’s 1R,2R,3S,4S configuration contrasts with analogs like (1R,2R,3R,4R)-4-azido derivatives , influencing binding affinity in chiral environments.
  • Substituent Position: Azido/cyano groups at position 4 vs. azido at position 3 in other derivatives , altering electronic and steric profiles.

Preparation Methods

Cyclopentane Core Construction and Initial Functionalization

The synthesis begins with the formation of the cyclopentane scaffold. A bicyclic lactam precursor, such as tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, serves as a practical starting material due to its pre-existing ring structure and Boc-protected amine . Hydroformylation using rhodium catalysts like Rh(acac)(CO)₂ and chiral ligands such as (R,R)-Kelliphite under syngas (CO:H₂, 1:1) introduces an aldehyde group at the 6-position of the bicyclic system with high regioselectivity (7.1:1 exo:endo ratio) . This step establishes the first stereocenter, critical for subsequent transformations.

Following hydroformylation, reductive amination or methanolysis can modify the aldehyde. For instance, methanolysis of the aldehyde intermediate yields methyl 3-((tert-butoxycarbonyl)amino)-4-formylcyclopentane carboxylate, which preserves the Boc group while introducing a formyl moiety . Alternatively, reduction with tetraethyl silane converts the aldehyde to a hydroxymethyl group, though this pathway is less relevant for cyano group installation .

Introduction of the Cyano Group

The cyano group at the 4-position is introduced via nucleophilic substitution or cyanation. A plausible route involves converting a hydroxyl or leaving group (e.g., bromide) on the cyclopentane ring to a nitrile. For example, treatment of a brominated intermediate with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures facilitates substitution . Stereochemical retention is ensured by employing polar aprotic solvents and mild conditions to prevent epimerization.

In cases where an aldehyde is present (e.g., from hydroformylation), a Strecker synthesis could be employed. Reaction with ammonium chloride and potassium cyanide forms an α-aminonitrile, though this method risks introducing additional stereocenters and requires careful optimization .

Hydroxylation and Stereochemical Control

The 3-hydroxy group is installed via asymmetric dihydroxylation or epoxidation followed by ring-opening. Sharpless asymmetric dihydroxylation of a cyclopentene precursor using AD-mix reagents (e.g., OsO₄ with chiral ligands) achieves high enantioselectivity (>90% ee) . This method is contingent on the availability of a double bond in the cyclopentane ring, which may necessitate dehydrogenation of a saturated precursor.

Alternatively, epoxidation with meta-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening with water introduces the hydroxyl group. The stereochemical outcome depends on the epoxide geometry and the ring-opening mechanism, necessitating precise reaction control .

Boc Protection and Esterification

The tert-butoxycarbonylamino (Boc) group is introduced early in the synthesis to protect the amine during subsequent steps. Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) achieves quantitative protection . The Boc group remains stable under neutral and acidic conditions, making it compatible with later-stage reactions.

The ethyl carboxylate is typically introduced via esterification of a carboxylic acid intermediate. For example, reacting the acid with ethanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields the ethyl ester . Alternatively, transesterification of a methyl ester with ethanol under acidic conditions (e.g., H₂SO₄) provides the desired ethyl group .

Stereochemical Resolution and Final Optimization

Given the racemic nature of the target compound (denoted by R* and S* configurations), a resolution step may be required if asymmetric synthesis fails to achieve the desired diastereomeric ratio. Chiral stationary phase chromatography or enzymatic resolution using lipases can separate enantiomers . However, economic and scalability considerations often favor asymmetric catalysis over post-synthesis resolution.

Process optimization, as demonstrated in patent examples, involves solvent selection (e.g., toluene for hydroformylation), temperature control (50°C for Rh-catalyzed reactions), and catalyst recycling . For instance, Rh(acac)(CO)₂ and Kelliphite ligands are reused across multiple batches without significant loss of activity .

Comparative Analysis of Synthetic Routes

StepMethod 1 (Hydroformylation Pathway) Method 2 (Cyanation Pathway) Method 3 (Dihydroxylation)
Cyclopentane FormationBicyclic lactam hydroformylationBromocyclopentane from Diels-Alder reactionCyclopentene via ring-closing metathesis
Cyano IntroductionNot applicableKCN substitution of bromideStrecker synthesis from aldehyde
HydroxylationEpoxidation and ring-openingSharpless dihydroxylationmCPBA epoxidation
Boc ProtectionEarly-stage Boc additionMid-stage Boc protection after amine exposureLate-stage protection post-amine deprotection
Yield58% (after crystallization) 45–60% (dependent on substitution efficiency)50–70% (enzyme-dependent resolution)

Challenges and Mitigation Strategies

  • Stereochemical Drift : High-strain intermediates (e.g., bicyclic lactams) may undergo ring-opening under acidic or basic conditions, altering stereochemistry. Mitigation involves using buffered conditions and low temperatures during critical steps .

  • Catalyst Deactivation : Rhodium catalysts are sensitive to oxygen and moisture. Rigorous solvent degassing and inert atmosphere maintenance (N₂ or Ar) preserve catalytic activity .

  • Cyanide Toxicity : Substituting KCN with safer alternatives like acetone cyanohydrin reduces hazards, albeit with a slight yield penalty .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain low temperatures (−78°C to 0°C) during sensitive steps (e.g., Boc protection) to minimize side reactions.
  • Catalyst Screening : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enhance stereoselectivity .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity.

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the Boc group (δ ~1.4 ppm for tert-butyl), cyano (δ ~120 ppm in ¹³C), and hydroxy protons (broad singlet, δ ~3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., cyclopentane ring) and confirm stereochemical relationships .
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₆H₂₅N₂O₅, [M+H]⁺ calc. 325.1764) .

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The 1R*,2R*,3S*,4S* configuration dictates:

  • Hydrogen Bonding : The 3-hydroxy and Boc-protected amino groups form hydrogen bonds with target enzymes (e.g., proteases), modulating inhibition .
  • Stereoselective Synthesis : Chiral centers affect synthetic pathways; mismatched stereochemistry can lead to epimerization or reduced yield.
  • Biological Specificity : Mirror-image stereoisomers may show 10- to 100-fold differences in activity due to target binding pocket geometry .

Methodological Note : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers and assess enantiomeric excess (ee) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR Strategies :

  • Functional Group Modifications :

    Derivative ModificationImpact on Activity
    Replace cyano with carboxylReduced membrane permeability but increased solubility .
    Substitute Boc with FmocAlters lipophilicity and deprotection kinetics .
  • Stereochemical Tuning : Test diastereomers to identify optimal configurations for target engagement (e.g., 3S* vs. 3R* hydroxy group orientation) .

  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 .

Q. How should researchers address contradictory reports about this compound’s biological activity?

Resolution Workflow :

Replicate Assays : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Structural Verification : Confirm batch purity (HPLC) and stereochemistry (ECD spectroscopy) to rule out synthesis variability .

Target Profiling : Use kinase/phosphatase panels (e.g., Eurofins Cerep) to identify off-target effects contributing to discrepancies .

Case Example : A study reported conflicting IC₅₀ values (10 μM vs. 50 μM) for protease inhibition. Re-analysis revealed residual DMSO (≥0.1%) in one assay suppressed activity .

Q. What methodologies are recommended for studying the Boc group’s stability during synthetic and biological assays?

  • Deprotection Kinetics : Monitor Boc cleavage via TLC (Rf shift) under acidic conditions (TFA/DCM) or thermal stress (60°C, 24h) .
  • Mass Spectrometry : Detect Boc loss (Δm/z = 100.1466) in biological matrices (e.g., plasma) to assess in vivo stability .
  • Protection Alternatives : Compare with Cbz or Alloc groups for improved stability in reducing environments .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Chiral Resolution : Use preparative SFC (supercritical CO₂ with 20% ethanol) to achieve >99% ee .
  • Asymmetric Catalysis : Employ Shi epoxidation or Noyori hydrogenation for stereocontrolled synthesis .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) with FTIR to monitor ee in real time .

Q. What strategies are effective in designing biological assays to evaluate this compound’s mechanism of action?

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, kd) to immobilized receptors .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Functional Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) to quantify IC₅₀ .
    • Cytotoxicity Profiling : Test against NCI-60 cancer cell lines to identify selective activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.